Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their significant applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in this compound makes it a valuable reagent in various chemical reactions.
Preparation Methods
The synthesis of Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate typically involves the use of fluorosulfonyl radicals. These radicals are generated from different precursors and participate in the synthesis of diverse functionalized sulfonyl fluorides . The preparation methods often include direct fluorosulfonylation with fluorosulfonyl radicals, which is a concise and efficient approach for producing sulfonyl fluorides . Industrial production methods may involve the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF .
Chemical Reactions Analysis
Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research, including:
Biology: The compound is utilized in chemical biology for the modification of biomolecules.
Industry: The compound is used in the production of materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate involves the interaction of the fluorosulfonyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound is also a sulfonyl fluoride and is used in trifluoromethylation reactions.
Methyl fluorosulfonate:
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 5-fluorosulfonyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO5S/c1-11-5(8)3-2-4(12-7-3)13(6,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPGOMWQOARRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031268-76-3 |
Source
|
Record name | methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.